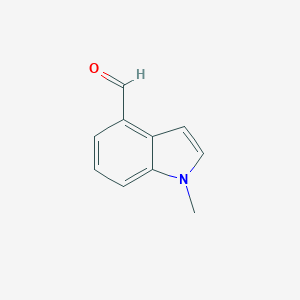

1-methyl-1H-indole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methylindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTNSZIYQMJJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589402 | |

| Record name | 1-Methyl-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133994-99-7 | |

| Record name | 1-Methyl-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Scientist's Guide to the Regioselective Synthesis of 1-Methyl-1H-indole-4-carbaldehyde

Abstract

1-Methyl-1H-indole-4-carbaldehyde is a pivotal heterocyclic building block in the development of novel therapeutics and advanced organic materials. Unlike its well-studied C3- and C2-substituted counterparts, the regioselective introduction of a formyl group at the C4 position of the 1-methylindole scaffold presents a distinct synthetic challenge due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic attack at C3. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of robust and field-proven strategies for the synthesis of this valuable intermediate. We will dissect the causality behind various experimental approaches, from classic organometallic routes that offer precise positional control to multi-step strategies that build the desired functionality from acyclic precursors. Each section includes detailed, step-by-step protocols, comparative data analysis, and expert insights to empower scientists in selecting and executing the optimal synthetic route for their specific research and development needs.

Introduction: The Challenge of C4-Formylation

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. While the functionalization of the pyrrole ring (C2 and C3 positions) is well-established, selective substitution on the benzene portion of the indole nucleus is often more complex. The target molecule of this guide, this compound, exemplifies this challenge.

Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, overwhelmingly favor the electron-rich C3 position. Therefore, achieving C4-formylation requires a deliberate strategy to override this natural reactivity. This guide will explore the primary successful strategies, focusing on methods that offer high regioselectivity and practical utility.

Strategy I: Directed Formylation via Lithium-Halogen Exchange

The most direct and reliable method for installing a formyl group at a specific, less-reactive position is to pre-install a functional group that can be converted into a potent nucleophile in situ. The lithium-halogen exchange is a cornerstone of organometallic chemistry that perfectly addresses this challenge.[1] This strategy leverages a C4-halogenated indole as a precursor, guaranteeing the regiochemical outcome.

Mechanistic Rationale

This approach is a two-step sequence. First, a commercially available or synthesized 4-bromo-1-methyl-1H-indole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at cryogenic temperatures (-78 °C).[2] This initiates a rapid and irreversible exchange of the bromine atom for a lithium atom, generating a highly reactive 4-lithiated indole intermediate.[3] The second step involves quenching this nucleophilic intermediate with an electrophilic formylating agent, most commonly anhydrous N,N-dimethylformamide (DMF). The subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired this compound.

The causality behind this method's success is its complete control over regioselectivity. The C-Li bond is formed precisely where the C-Br bond was, circumventing the electronic preferences of the indole ring.

Caption: Workflow for Lithium-Halogen Exchange Formylation.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

Materials:

-

4-Bromo-1-methyl-1H-indole (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Anhydrous N,N-dimethylformamide (DMF, 2.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromo-1-methyl-1H-indole and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add anhydrous DMF dropwise via syringe. The reaction mixture may change color.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Summary

| Parameter | Condition/Value | Rationale & Field Insights |

| Starting Material | 4-Bromo-1-methyl-1H-indole | Commercially available or readily synthesized from 4-bromoindole via N-methylation.[4][5] |

| Lithiating Agent | n-BuLi or t-BuLi | t-BuLi can offer faster exchange at lower temperatures but n-BuLi is often sufficient and more economical. |

| Temperature | -78 °C | Critical for stabilizing the aryllithium intermediate and preventing side reactions, such as reaction with the THF solvent.[6] |

| Formyl Source | Anhydrous DMF | Effective and inexpensive. Must be anhydrous to prevent quenching the organolithium intermediate. |

| Typical Yield | 65-85% | Yield is highly dependent on anhydrous conditions and precise temperature control. |

Strategy II: Construction from Precursors via Fischer Indole Synthesis

An alternative to functionalizing a pre-formed indole is to construct the indole ring with the desired substituent already in place. The Fischer indole synthesis, a reaction discovered in 1883, is a powerful and versatile method for this purpose.[7][8] This strategy offers excellent regiocontrol dictated by the structure of the starting materials.

Mechanistic Rationale

The synthesis begins with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[9] For this target, one would start with (3-formylphenyl)hydrazine. The hydrazone then tautomerizes to an ene-hydrazine intermediate. A key[4][4]-sigmatropic rearrangement occurs, followed by cyclization and the elimination of ammonia to generate the aromatic indole ring.[10] The final step is the N-methylation of the resulting indole-4-carbaldehyde, which can be achieved using various reagents like methyl iodide or dimethyl carbonate in the presence of a base.[11][12]

Caption: Fischer Indole Synthesis Route to the Target Molecule.

Experimental Protocol: Two-Step Synthesis

Part A: Fischer Indole Synthesis of 1H-Indole-4-carbaldehyde

Materials:

-

(3-Formylphenyl)hydrazine hydrochloride (1.0 equiv)

-

Pyruvic acid (1.1 equiv)

-

Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

-

Combine (3-formylphenyl)hydrazine hydrochloride and pyruvic acid in a round-bottom flask.

-

Add polyphosphoric acid to the mixture with vigorous mechanical stirring.

-

Heat the reaction mixture to 80-90 °C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Carefully pour the hot, viscous mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a strong base (e.g., 50% NaOH) until pH > 10.

-

The intermediate indole-4-carboxylic acid may precipitate. The subsequent decarboxylation can often be driven by heating the aqueous mixture or by isolating and heating the intermediate in a high-boiling solvent like quinoline with a copper catalyst.

-

Extract the final product, 1H-indole-4-carbaldehyde, with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.

-

Purify by column chromatography or recrystallization.

Part B: N-Methylation of 1H-Indole-4-carbaldehyde

Materials:

-

1H-Indole-4-carbaldehyde (1.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Dimethyl carbonate (DMC, 3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a flask, add 1H-indole-4-carbaldehyde, potassium carbonate, and anhydrous DMF.

-

Add dimethyl carbonate to the suspension.

-

Heat the reaction mixture to 120-130 °C for 3-5 hours.[12]

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Data Summary

| Parameter | Condition/Value | Rationale & Field Insights |

| Key Advantage | Unambiguous Regiochemistry | The formyl group's position is fixed by the starting hydrazine. Excellent for avoiding isomeric impurities. |

| Acid Catalyst | PPA, Eaton's Reagent, ZnCl₂ | PPA is effective but workup can be challenging. Eaton's reagent (P₂O₅ in MsOH) is often higher yielding and easier to handle.[8] |

| Methylating Agent | DMC, MeI, (MeO)₂SO₂ | Dimethyl carbonate (DMC) is an environmentally safer and less toxic alternative to traditional methyl iodide or dimethyl sulfate.[12][13] |

| Overall Yield | 40-60% (over 2 steps) | While individual step yields can be good, the multi-step nature lowers the overall throughput compared to Strategy I. |

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific constraints and goals of the project, such as scale, cost, available starting materials, and tolerance for impurities.

| Feature | Strategy I: Lithium-Halogen Exchange | Strategy II: Fischer Indole Synthesis |

| Regiocontrol | Excellent (Defined by halogen position) | Excellent (Defined by hydrazine precursor) |

| Number of Steps | 1-2 (if starting from 4-bromoindole) | 2-3 (Indole formation + N-methylation) |

| Key Reagents | Organolithiums (Air/moisture sensitive) | Strong acids (PPA), various bases |

| Scalability | Challenging due to cryogenic temperatures | More amenable to large-scale production |

| Starting Materials | 4-Bromo-1-methylindole | Substituted phenylhydrazine, carbonyl compound |

| Primary Hazard | Pyrophoric n-BuLi, cryogenic liquids | Corrosive acids, potentially toxic methylating agents |

| Best For | Rapid, small-to-medium scale synthesis when the halogenated precursor is available. | Large-scale synthesis where process robustness and cost of goods are critical. |

Purification and Spectroscopic Characterization

Purification: The final product is typically a yellowish solid.[14] Purification is most effectively achieved by flash column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane eluent system. Recrystallization from a suitable solvent like ethanol/water can also be employed for further purification.

Characterization Data:

-

¹H NMR (in CDCl₃): The most characteristic signals are the aldehyde proton (CHO) appearing as a singlet around δ 10.0-10.3 ppm and the N-methyl (N-CH₃) singlet around δ 3.8-4.0 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region.

-

¹³C NMR (in CDCl₃): The aldehyde carbonyl carbon (C=O) is typically found near δ 190-192 ppm. The N-methyl carbon appears around δ 33-35 ppm.

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 160.07.[15]

Conclusion and Future Outlook

The synthesis of this compound is a solvable yet non-trivial challenge in heterocyclic chemistry. The direct formylation via lithium-halogen exchange stands out for its efficiency and high regiochemical fidelity on a laboratory scale. For larger-scale industrial applications, building the indole core through the Fischer synthesis followed by N-methylation offers a more robust and scalable, albeit longer, alternative.

As the field of C-H activation and functionalization continues to advance, future methodologies may enable the direct, catalytic formylation of the C4-position of 1-methylindole. Such a development would represent a significant step forward in synthetic efficiency, further streamlining access to this and other valuable C4-substituted indole derivatives for the pharmaceutical and materials science industries.

References

-

Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]

- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2429-2437. Available at: [Link]

-

PubChemLite. This compound (C10H9NO). Available at: [Link]

-

MySkinRecipes. 4-Bromo-1-methyl-1H-indole. Available at: [Link]

- Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110. (As cited in ResearchGate discussion on 4-bromoindole synthesis).

- Gribble, G. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.

-

Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68. Available at: [Link]

-

PubChem. 4-methyl-1H-indole-3-carbaldehyde. (Note: Data for a related isomer). Available at: [Link]

-

Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2955. Available at: [Link]

-

Royal Society of Chemistry. (2023). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers. Available at: [Link]

-

Shirsath, V. S., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 619-621. Available at: [Link]

-

Sciencemadness Discussion Board. (2012). Methylation of indole?. Available at: [Link]

-

ResearchGate. (2023). How to do N-Methylation of Indole?. Available at: [Link]

- Google Patents. (2001). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.

-

Macmillan Group, Princeton University. (2007). The Mechanism of Lithium–Halogen Exchange. Available at: [Link]

-

Reddit. (2021). Li Halogen Exchange?. r/Chempros. Available at: [Link]

-

NIST WebBook. 1H-Indole-4-carboxaldehyde. Available at: [Link]

-

SpectraBase. 1H-indole-4-carboxaldehyde [1H NMR]. Available at: [Link]

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.

-

ResearchGate. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

-

PubChem. Indole-4-carboxaldehyde. Available at: [Link]

-

PubChem. 1-Methyl-1H-indole-3-carbaldehyde. (Note: Data for the C3 isomer). Available at: [Link]

Sources

- 1. Formylation - Common Conditions [commonorganicchemistry.com]

- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-1-methyl-1H-indole [myskinrecipes.com]

- 6. reddit.com [reddit.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 14. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

Foreword: The Strategic Importance of Regiocontrolled Indole Functionalization

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-indole-4-carbaldehyde

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds.[1] Its functionalization is a critical step in drug discovery and development. Among its many derivatives, indole-4-carbaldehydes are valuable intermediates, providing a chemical handle for constructing more complex molecular architectures.[2] Specifically, this compound serves as a key building block for a range of therapeutic agents.[3]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for successful synthesis in a research and development setting. We will focus on strategies that allow for precise regiochemical control, a paramount challenge in indole chemistry, to specifically obtain the desired C4-functionalized isomer.

Chapter 1: Navigating the Challenge of Regioselectivity in Indole Formylation

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. However, this reactivity is not uniform across the ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. Consequently, classical formylation methods, such as the Vilsmeier-Haack reaction, when applied to unsubstituted 1-methylindole, overwhelmingly yield the 1-methyl-1H-indole-3-carbaldehyde isomer.[4]

Achieving substitution at the C4 position requires a deliberate strategy that either circumvents the inherent reactivity of the C3 position or builds the indole ring with the C4-formyl group already in place. This guide will focus on two such robust strategies: Directed ortho-Metalation of a pre-functionalized indole and a multi-step constructive approach starting from a substituted benzene precursor.

Chapter 2: Pathway I - Directed ortho-Metalation via Lithium-Halogen Exchange

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization that is otherwise difficult to obtain. While direct deprotonation of 1-methylindole with organolithium reagents typically occurs at the C2 position, a lithium-halogen exchange strategy starting from a 4-halo-1-methylindole provides a reliable route to the C4-lithiated intermediate. This intermediate can then be trapped with a suitable formylating agent.

Causality and Mechanistic Insight:

The core of this strategy lies in the reaction of an organolithium reagent, such as n-butyllithium (n-BuLi), with a 4-bromo-1-methylindole substrate. The much greater electropositivity of lithium compared to bromine drives a rapid exchange, selectively generating the 4-lithio-1-methylindole species. This powerful nucleophile can then react with an electrophile like N,N-dimethylformamide (DMF).[5] The initial addition of the organolithium to the carbonyl of DMF forms a stable lithium alkoxide intermediate. Upon aqueous workup, this intermediate is hydrolyzed to yield the final this compound. The choice of a halogen at the C4 position is a critical design element, serving as a "handle" for the specific metalation event.

Workflow: Directed ortho-Metalation Pathway

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

Spectroscopic Characterization of 1-methyl-1H-indole-4-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 1-methyl-1H-indole-4-carbaldehyde. In the dynamic fields of medicinal chemistry and materials science, a thorough understanding of a molecule's structural and electronic properties is paramount. This document serves as a detailed reference, offering both theoretical underpinnings and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and providing a robust foundation for further research and development.

Molecular Structure and Context

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceutical agents. The presence of the N-methyl group and the aldehyde functionality at the 4-position of the indole ring imparts distinct chemical and physical properties that are crucial for its application. A precise characterization of its spectroscopic signature is therefore essential for unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the unavailability of experimentally acquired spectra in public databases, the following data is predicted using advanced computational algorithms, which are known to provide reliable estimations for organic molecules.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 9.9 - 10.1 | s | - |

| H-7 | 7.8 - 8.0 | d | 7.5 - 8.5 |

| H-5 | 7.6 - 7.8 | d | 7.5 - 8.5 |

| H-6 | 7.2 - 7.4 | t | 7.5 - 8.5 |

| H-2 | 7.1 - 7.3 | d | 2.5 - 3.5 |

| H-3 | 6.8 - 7.0 | d | 2.5 - 3.5 |

| N-CH₃ | 3.8 - 4.0 | s | - |

Predicted in CDCl₃ at 400 MHz.

Interpretation and Rationale:

-

Aldehyde Proton (H-aldehyde): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a characteristic downfield singlet.

-

Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring of the indole nucleus exhibit chemical shifts in the aromatic region. The ortho- and para-protons to the electron-withdrawing aldehyde group are expected to be shifted further downfield. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.

-

Pyrrole Ring Protons (H-2, H-3): These protons on the five-membered ring are also in the aromatic region but are typically found at slightly higher fields compared to the benzenoid protons. They are expected to show a doublet-of-doublets or simple doublet coupling with each other.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for N-methyl groups on heteroaromatic systems.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 190 - 195 |

| C-7a | 138 - 140 |

| C-4 | 135 - 137 |

| C-3a | 128 - 130 |

| C-2 | 125 - 127 |

| C-6 | 123 - 125 |

| C-5 | 120 - 122 |

| C-3 | 105 - 107 |

| C-7 | 110 - 112 |

| N-CH₃ | 33 - 35 |

Predicted in CDCl₃ at 100 MHz.

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field.

-

Aromatic and Heteroaromatic Carbons: The carbons of the indole ring system resonate in the aromatic region (100-140 ppm). The quaternary carbons (C-3a, C-4, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen is found at a characteristic upfield position.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

-

~2950-2850 cm⁻¹ (C-H stretch, aliphatic): Corresponding to the N-methyl group.

-

~3100-3000 cm⁻¹ (C-H stretch, aromatic): From the C-H bonds on the indole ring.

-

~2850-2750 cm⁻¹ (C-H stretch, aldehyde): A characteristic pair of weak bands for the aldehyde C-H bond.

-

~1700-1680 cm⁻¹ (C=O stretch, aldehyde): A strong, sharp absorption band characteristic of an aromatic aldehyde. Conjugation with the indole ring will slightly lower the frequency compared to a simple aliphatic aldehyde.

-

~1600-1450 cm⁻¹ (C=C stretch, aromatic): Multiple bands corresponding to the carbon-carbon stretching vibrations within the indole ring.

-

~1350-1250 cm⁻¹ (C-N stretch): For the C-N bond of the N-methyl group and within the pyrrole ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data is typically collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₉NO) is 159.18 g/mol . A strong peak at m/z = 159 is expected in the mass spectrum, corresponding to the intact molecule with a single positive charge.

-

Key Fragmentation Patterns:

-

Loss of H· (M-1): A peak at m/z = 158, corresponding to the loss of a hydrogen radical from the aldehyde group, is highly probable.

-

Loss of CO (M-28): A peak at m/z = 131, resulting from the loss of a neutral carbon monoxide molecule from the aldehyde group, is a characteristic fragmentation for aromatic aldehydes. This would correspond to the 1-methyl-1H-indole cation.

-

Further Fragmentation: The fragment at m/z = 131 may undergo further fragmentation, such as the loss of a methyl radical (·CH₃) to give a peak at m/z = 116.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common and effective method for the analysis of small, relatively volatile organic molecules and typically provides rich fragmentation patterns. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and would likely show a prominent protonated molecule peak [M+H]⁺ at m/z = 160.

-

Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile samples.

-

Data Acquisition: The instrument will be scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Data Visualization

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the complete spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The self-validating nature of the described workflows ensures a high degree of confidence in the structural assignment and purity assessment of this important indole derivative.

References

A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-indole-4-carbaldehyde

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 1-methyl-1H-indole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectroscopic analysis with established principles of structural elucidation. Given the limited availability of direct experimental spectra for this specific isomer, this guide leverages data from closely related analogues and foundational spectroscopic theory to present a robust, predictive interpretation.

Introduction

This compound is a member of the indole family, a core scaffold in numerous natural products and pharmacologically active compounds. The precise characterization of its structure is paramount for its application in medicinal chemistry and materials science. NMR and mass spectrometry are indispensable tools for confirming the molecular structure, purity, and electronic environment of such molecules. This guide will delve into the predicted spectroscopic signatures of this compound, offering a detailed rationale for the expected chemical shifts, coupling constants, and fragmentation patterns.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the indole core, the N-methyl group, and the aldehyde functionality. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the formyl group at the C4 position. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in Table 1.

Rationale for Predicted Chemical Shifts:

-

Aldehyde Proton (H-C=O): This proton is expected to be the most deshielded, appearing as a singlet in the downfield region (around 10.0 ppm) due to the strong anisotropic effect of the carbonyl group.

-

Indole Protons (H2, H3, H5, H6, H7): The protons on the pyrrole ring (H2 and H3) will have characteristic chemical shifts. H2, adjacent to the nitrogen, is typically downfield. The protons on the benzene ring (H5, H6, H7) will form a coupled system, with their chemical shifts influenced by the C4-aldehyde group. H5 is expected to be the most downfield of the benzene ring protons due to its proximity to the electron-withdrawing aldehyde.

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group will appear as a sharp singlet in the upfield region (around 3.8 ppm), characteristic of a methyl group attached to a nitrogen atom in a heteroaromatic system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | ~10.0 | s | - |

| H5 | ~7.8 | d | ~7.5 |

| H7 | ~7.5 | d | ~8.0 |

| H6 | ~7.3 | t | ~7.8 |

| H2 | ~7.2 | d | ~3.0 |

| H3 | ~6.8 | d | ~3.0 |

| N-CH₃ | ~3.8 | s | - |

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield (around 190 ppm).

-

Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the nitrogen atom and the aldehyde substituent. C7a and C3a, the bridgehead carbons, have characteristic shifts. The presence of the electron-withdrawing aldehyde at C4 will deshield C4, C5, and C3a.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will resonate in the upfield region (around 33 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C7a | ~138 |

| C4 | ~135 |

| C3a | ~130 |

| C2 | ~128 |

| C6 | ~123 |

| C5 | ~122 |

| C7 | ~110 |

| C3 | ~102 |

| N-CH₃ | ~33 |

Mass Spectrometry and Predicted Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight. The fragmentation pattern will be characteristic of indole aldehydes.

Key Predicted Fragmentation Pathways:

-

Loss of a hydrogen radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 158.

-

Loss of carbon monoxide: The [M-H]⁺ ion can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 130.

-

Formation of a quinolinium-like ion: Rearrangement and fragmentation of the indole ring can also occur.

The predicted major fragments are listed in Table 3.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 159 | [M]⁺ |

| 158 | [M-H]⁺ |

| 130 | [M-H-CO]⁺ |

Experimental Protocols

Synthesis of this compound:

A plausible synthetic route involves the formylation of 1-methylindole. A common method for the formylation of indoles is the Vilsmeier-Haack reaction.[1]

Step-by-step methodology:

-

To a solution of 1-methylindole in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use proton-decoupling techniques (e.g., broadband decoupling) to obtain a spectrum with singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.

Mass Spectrometry Data Acquisition:

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

EI Conditions: A standard electron energy of 70 eV is typically used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualizations

Caption: Molecular structure of this compound.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. By applying fundamental principles of spectroscopy and drawing parallels with closely related indole derivatives, we have established a reliable framework for the structural elucidation of this compound. The detailed protocols for synthesis and analysis offer a practical roadmap for researchers. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for such investigations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 1H-Indole-4-carboxaldehyde. National Institute of Standards and Technology. [Link]

-

ScienceDirect. Indole - an overview. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. A kind of synthetic method of indole-4-carboxaldehyde.

Sources

physical and chemical properties of 1-methyl-1H-indole-4-carbaldehyde

An In-Depth Technical Guide to 1-Methyl-1H-indole-4-carbaldehyde: Properties, Synthesis, and Potential Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and geometric shape allow it to interact with a multitude of biological targets, forming the core of drugs used in oncology, neurology, and infectious disease.[2] Within this important class of heterocycles, functionalized indoles serve as versatile building blocks for drug discovery campaigns.

This technical guide focuses on a specific, yet less-documented, member of this family: This compound . While its isomers, particularly indole-3-carbaldehydes, have been extensively studied, the 4-substituted analogue represents a unique structural motif with distinct electronic and steric properties. The N-methylation prevents hydrogen bonding at the indole nitrogen and alters the electron density of the ring system, while the aldehyde at the 4-position provides a crucial chemical handle for synthetic diversification.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the available structural data, presents inferred physicochemical and spectroscopic properties based on established chemical principles, proposes a robust synthetic pathway, and explores the potential of this molecule as a key intermediate in the development of novel therapeutics. Given the limited experimental data in public literature for this specific isomer, this guide provides context by drawing parallels with its better-understood analogues, thereby offering a predictive and practical framework for its use in a research setting.

Physicochemical and Structural Properties

Characterizing the fundamental properties of a compound is the first step in its evaluation for any application. While extensive experimental data for this compound is not widely published, we can compile its known structural identifiers and provide context with experimental values from its common isomers.

Structural and Molecular Data

The core identity of this compound is defined by its molecular formula and connectivity. This information is crucial for high-resolution mass spectrometry and database searching.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [4][5] |

| Monoisotopic Mass | 159.06842 Da | [3] |

| IUPAC Name | 1-methylindole-4-carbaldehyde | [3] |

| CAS Number | 133994-99-7 | [6][7] |

| SMILES | CN1C=CC2=C(C=CC=C21)C=O | [3] |

| InChI | InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3 | [3] |

| InChIKey | GFTNSZIYQMJJMD-UHFFFAOYSA-N | [3] |

Physical Properties: A Comparative Outlook

Experimental physical properties such as melting and boiling points are essential for determining purity, choosing appropriate reaction conditions, and ensuring proper handling. In the absence of specific data for the 4-carbaldehyde isomer, the following table presents data for related, commercially available isomers to provide a reasonable estimation range.

| Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| 1-Methyl-1H-indole-2-carbaldehyde | 81-85 | 90-95 @ 0.02 Torr | Insoluble (inferred) |

| 1-Methyl-1H-indole-3-carbaldehyde | 70-72 | 186-189 @ 3-4 Torr | Insoluble |

| This compound | Not available | Not available | Insoluble (predicted) |

| 1-Methyl-1H-indole-5-carbaldehyde | 80-85 | Not available | Insoluble (inferred) |

The data suggests that this compound is likely a solid at room temperature with a melting point in the range of 70-90 °C and is expected to have poor solubility in water, similar to its isomers.[10]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While authenticated spectra for this compound are not available in public repositories, its structure allows for the confident prediction of key spectral features.

Mass Spectrometry

Mass spectrometry is a primary tool for determining molecular weight and fragmentation patterns. Predicted collision cross-section (CCS) values are increasingly used in metabolomics and small molecule identification to add a layer of confidence beyond mass-to-charge ratio.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 160.07570 | 129.3 |

| [M+Na]⁺ | 182.05764 | 141.0 |

| [M-H]⁻ | 158.06114 | 133.7 |

Source: Predicted using CCSbase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals:

-

A singlet for the aldehyde proton (-CHO ) between δ 9.9-10.2 ppm.

-

A singlet for the N-methyl protons (N-CH₃ ) around δ 3.8-4.0 ppm.

-

A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the five protons on the indole ring system. The proton adjacent to the aldehyde group (at the C5 position) would likely be the most downfield-shifted in this region due to the aldehyde's anisotropic effect.

-

-

¹³C NMR: The carbon spectrum would be characterized by:

-

A downfield signal for the aldehyde carbonyl carbon (C=O ) above δ 185 ppm.

-

Signals for the eight aromatic carbons between δ 110-140 ppm.

-

A signal for the N-methyl carbon (N-CH₃ ) around δ 33-35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, expected in the region of 1680-1700 cm⁻¹ . Additional bands corresponding to C-H stretches (aromatic and aliphatic) and C=C aromatic ring stretches would also be present.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the N-methylated indole nucleus.

Key Chemical Transformations

The aldehyde group serves as a versatile electrophilic site, enabling a wide range of C-C and C-N bond-forming reactions that are fundamental to building molecular diversity in drug discovery.

Caption: Proposed synthesis via N-methylation of indole-4-carboxaldehyde.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a scaffold for creating novel molecules with therapeutic potential. The indole nucleus is a key pharmacophore, and strategic functionalization allows for the fine-tuning of a compound's pharmacological profile. [12]

-

Scaffold for Library Synthesis: The aldehyde functionality is a gateway for parallel synthesis. By reacting the core molecule with diverse sets of amines (via reductive amination) or phosphonates (via Wittig-type reactions), large libraries of compounds can be rapidly generated for high-throughput screening against biological targets like kinases, proteases, or G-protein coupled receptors.

-

Precursor for Bioactive Molecules: Indole aldehydes are precursors to a wide range of biologically active compounds. For instance, indole-3-carboxaldehyde derivatives have shown anti-cancer, anti-bacterial, and anti-inflammatory properties. [1]By analogy, the 4-carbaldehyde isomer provides an alternative substitution pattern that can lead to novel intellectual property and potentially improved selectivity or potency for a given target.

-

Oncology and Neurology: The indole structure is present in many anti-cancer agents (e.g., Vinca alkaloids) and drugs targeting the central nervous system. [2]The development of novel indole derivatives from this scaffold could lead to new agents for these disease areas. [12][13]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, data from its isomers and related indole aldehydes provide a strong basis for safe handling protocols. [5][14][15]

-

Hazards: Expected to cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust. [4][5][16]* Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory. [16] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered. [14]* Handling and Storage:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [15] * Avoid contact with skin, eyes, and clothing. [16] * Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [15]

-

Experimental Protocol: Synthesis of this compound

This protocol details the N-methylation of 1H-indole-4-carboxaldehyde. It is designed to be self-validating, with clear steps for reaction, work-up, purification, and confirmation of the final product.

Objective: To synthesize this compound from 1H-indole-4-carboxaldehyde.

Materials:

-

1H-indole-4-carboxaldehyde (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 1H-indole-4-carboxaldehyde (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

-

Dissolution: Add anhydrous THF via syringe to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath.

-

Deprotonation: Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.

-

Methylation: Slowly add methyl iodide (1.5 eq) via syringe to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The obtained spectra should match the predicted characteristics outlined in Section 2.

Conclusion

This compound is a promising yet under-explored heterocyclic building block. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be confidently inferred from fundamental chemical principles and comparison with its isomers. Its structure, featuring a methylated indole nitrogen and a reactive aldehyde handle at the 4-position, makes it a valuable intermediate for generating molecular diversity. The proposed synthetic protocol provides a reliable and straightforward method for its preparation, opening the door for its inclusion in medicinal chemistry programs. As researchers continue to explore the chemical space around the indole nucleus, compounds like this compound will be instrumental in the design and discovery of the next generation of therapeutics.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1H-Indole, 1-methyl-. [URL: provided by search tool]

- Fisher Scientific. (2024). Safety Data Sheet - 1-Methyl-1H-indole-3-carbaldehyde. [URL: provided by search tool]

- CymitQuimica. (n.d.). CAS 27421-51-8: 1-methyl-1H-indole-2-carbaldehyde. [URL: provided by search tool]

- PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/87894]

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indole-5-carboxaldehyde. [URL: https://www.sigmaaldrich.com/product/aldrich/774561]

- Sigma-Aldrich. (n.d.). 1-Methylindole-2-carboxaldehyde. [URL: https://www.sigmaaldrich.com/product/aldrich/641559]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [URL: provided by search tool]

- ChemicalBook. (n.d.). 27421-51-8(1-METHYLINDOLE-2-CARBOXALDEHYDE 97) Product Description. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB8499486]

- MDPI. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [URL: https://www.mdpi.com/1420-3049/23/9/2258]

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Methylindole-3-carboxaldehyde. [URL: provided by search tool]

- Fisher Scientific. (2010). Safety Data Sheet - Indole-4-carboxaldehyde. [URL: provided by search tool]

- ChemicalBook. (n.d.). 133994-99-7(this compound) Product Description. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB12933994]

- ChemicalBook. (n.d.). 1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1201057.htm]

- Thermo Fisher Scientific. (n.d.). Methyl indole-4-carboxylate, 99%. [URL: https://www.thermofisher.

- Chem-Impex. (n.d.). 6-Methyl-1H-indole-3-carbaldehyde. [URL: https://www.chemsavers.com/6-methyl-1h-indole-3-carbaldehyde]

- ChemicalBook. (n.d.). 90923-75-4(1-METHYL-1H-INDOLE-5-CARBALDEHYDE) Product Description. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB6750370]

- Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde. [URL: https://www.chemeo.com/cid/57-594-0/1H-Indole-4-carboxaldehyde.pdf]

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0021]

- BLD Pharm. (n.d.). This compound. [URL: https://www.bldpharm.com/products/133994-99-7.html]

- PubChemLite. (n.d.). This compound (C10H9NO). [URL: https://pubchemlite.deepchem.io/substance/GFTNSZIYQMJJMD-UHFFFAOYSA-N]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Indole-4-carboxaldehyde for Pharmaceutical Intermediates. [URL: https://www.inno-pharmchem.

- ChemicalBook. (n.d.). 1H-Indole-7-carboxaldehyde, 1-methyl- (9CI) synthesis. [URL: https://www.chemicalbook.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. [URL: https://www.tcichemicals.com/IN/en/p/M1292]

- Cheméo. (n.d.). Chemical Properties of 1H-Indole-4-carboxaldehyde (CAS 1074-86-8). [URL: https://www.chemeo.com/cid/57-594-0/1H-Indole-4-carboxaldehyde]

- Wikipedia. (n.d.). 1-Methylindole. [URL: https://en.wikipedia.org/wiki/1-Methylindole]

- ChemicalBook. (2023). 1H-Imidazole-4-carbaldehyde: properties, applications and safety. [URL: https://www.chemicalbook.

- PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [URL: https://pubmed.ncbi.nlm.nih.gov/39781713/]

- Google Patents. (n.d.). CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde. [URL: https://patents.google.

- ChemicalBook. (2025). 1-Methylindole-3-carboxaldehyde. [URL: https://www.chemicalbook.com/ProductDetail_EN_CB1201057.htm]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [URL: https://hmdb.ca/spectra/nmr_one_d/113]

- ChemicalBook. (n.d.). 1H-INDAZOLE-4-CARBALDEHYDE(669050-70-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum_669050-70-8_1HNMR.htm]

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. [URL: https://www.tcichemicals.com/IN/en/p/M1292]

- ChemicalBook. (n.d.). 4-METHYLINDOLE-3-CARBOXALDEHYDE CAS#: 4771-48-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742917.htm]

- ChemicalBook. (n.d.). 1-methyl-1h-indole-5-carbaldehyde(90923-75-4) 1 h nmr. [URL: https://www.chemicalbook.com/Spectrum_90923-75-4_1HNMR.htm]

- Smolecule. (n.d.). Buy 1-Methyl-1H-indole-2-carbaldehyde. [URL: https://www.smolecule.com/cas-27421-51-8-1-methyl-1h-indole-2-carbaldehyde.html]

- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [URL: https://www.researchgate.net/publication/319047120_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [URL: https://www.mdpi.com/1420-3049/29/11/2591]

- Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/294679]

- MDPI. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [URL: https://www.mdpi.com/1420-3049/23/9/2258/htm]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-indole-5-carboxaldehyde 97 90923-75-4 [sigmaaldrich.com]

- 6. 133994-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 133994-99-7|this compound|BLD Pharm [bldpharm.com]

- 8. 1-甲基吲哚-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 27421-51-8 CAS MSDS (1-METHYLINDOLE-2-CARBOXALDEHYDE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4 [m.chemicalbook.com]

- 11. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 1-methyl-1H-indole-4-carbaldehyde (CAS: 133994-99-7): Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-methyl-1H-indole-4-carbaldehyde, a valuable heterocyclic building block for professionals in chemical synthesis and pharmaceutical development. We will delve into its chemical properties, a robust and logical synthetic pathway, and its potential as a precursor for novel therapeutic agents, grounding all claims in verifiable scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the indole family, a structural motif of paramount importance in medicinal chemistry due to its prevalence in a vast array of bioactive natural products and synthetic drugs.[1][2] The strategic placement of a reactive aldehyde group at the C4 position of the N-methylated indole scaffold makes this molecule a versatile intermediate for constructing more complex molecular architectures.

While extensive experimental data for this specific isomer is not broadly published, its core properties can be reliably predicted and are summarized below.

| Property | Value | Source |

| CAS Number | 133994-99-7 | N/A |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [4] |

| Monoisotopic Mass | 159.06842 Da | [3] |

| Predicted XlogP | 1.5 | [3] |

| Appearance | Predicted: Off-white to yellow solid | Inferred from isomers |

Spectroscopic Signature: An Analytical Perspective

No publicly available, experimentally verified spectra for this compound could be identified at the time of this writing. However, a detailed analysis of its isomers and precursors allows for a confident prediction of its key spectroscopic features. This deductive approach is crucial in research settings where novel compounds are synthesized.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO). Its downfield shift is characteristic.

-

δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C5, ortho to the electron-withdrawing aldehyde group.

-

δ ~7.3-7.5 ppm (m, 2H): Aromatic protons at C6 and C7.

-

δ ~7.2 ppm (d, 1H): Pyrrole proton at C2.

-

δ ~6.8-7.0 ppm (d, 1H): Pyrrole proton at C3.

-

δ ~3.9 ppm (s, 3H): N-methyl protons (-NCH₃). This singlet is highly characteristic, as seen in its isomer, 1-methyl-1H-indole-3-carbaldehyde.[5]

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~140 ppm: C7a (bridgehead carbon).

-

δ ~138 ppm: C4 (carbon bearing the aldehyde).

-

δ ~120-130 ppm: Aromatic carbons (C2, C5, C6, C7).

-

δ ~100-110 ppm: C3 and C3a (bridgehead carbon).

-

δ ~34 ppm: N-methyl carbon. This is consistent with the value of 33.69 ppm observed for the N-methyl group in the 3-carbaldehyde isomer.[5]

Predicted Infrared (IR) Spectroscopy:

-

~1680-1700 cm⁻¹: A strong C=O stretching band, characteristic of an aromatic aldehyde.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde proton (Fermi doublet).

-

~1500-1600 cm⁻¹: C=C stretching bands from the aromatic and pyrrole rings.

-

~1300-1400 cm⁻¹: C-N stretching band.

Strategic Synthesis: A Validated Two-Step Approach

Direct formylation of the indole nucleus typically exhibits a strong kinetic and thermodynamic preference for the electron-rich C3 position, a classic example being the Vilsmeier-Haack reaction.[6] Therefore, achieving substitution at the C4 position requires a more nuanced, regiocontrolled strategy. The most logical and robust pathway involves a two-step sequence starting from a pre-functionalized precursor, 4-bromoindole. This method leverages the well-established principles of N-alkylation and lithium-halogen exchange.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Choice of Precursor: 4-Bromoindole is a commercially available starting material that locks in the desired C4-substitution pattern from the outset. The bromine atom serves as a handle for the subsequent formylation step.

-

N-Methylation Rationale: The methylation of the indole nitrogen is performed first. This protects the acidic N-H proton from the highly basic organolithium reagent that will be used in the next step, preventing unwanted side reactions. The use of dimethyl carbonate provides a safer alternative to traditional methylating agents like methyl iodide.[7]

-

Lithium-Halogen Exchange: This is a powerful and rapid reaction for converting aryl halides into organolithium species.[8] Using n-butyllithium (n-BuLi) at low temperatures (-78 °C) ensures efficient bromine-lithium exchange without significant decomposition of the solvent (THF) or side reactions on the indole ring.

-

Formylation Agent: N,N-Dimethylformamide (DMF) is the classic and highly effective electrophile for trapping the aryllithium intermediate to generate the aldehyde functionality upon aqueous workup.[9]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-indole [7]

-

To a suspension of 4-bromo-1H-indole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL), gradually heat the mixture to 140°C over 30 minutes.

-

Maintain stirring at 140°C for 3.5 hours. Monitor reaction completion by TLC.

-

After cooling to room temperature, filter the mixture to remove insoluble solids.

-

Concentrate the filtrate under reduced pressure to remove DMF.

-

Purify the residue by vacuum distillation to yield 4-bromo-1-methyl-1H-indole as a yellow liquid.

Step 2: Synthesis of this compound (Adapted from a similar procedure for the 6-formyl isomer[9])

-

Dissolve 4-bromo-1-methyl-1H-indole (e.g., 2.10 g, 10 mmol) in anhydrous THF (20 mL) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (e.g., 1.1 eq, in hexanes) dropwise via syringe, maintaining the temperature at -78°C. A color change should be observed, indicating the formation of the aryllithium species.

-

Stir the mixture at -78°C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (e.g., 1.5 eq) dropwise at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Applications in Medicinal Chemistry and Drug Development

The aldehyde functional group is a cornerstone of synthetic chemistry, acting as a versatile handle for a wide array of chemical transformations. This positions this compound as a highly valuable intermediate in the synthesis of drug candidates.

Caption: Key synthetic transformations of the aldehyde moiety for drug discovery.

Rationale for Drug Discovery Efforts

While specific drug candidates derived directly from this compound are not prominent in the literature, the therapeutic potential can be strongly inferred from its unmethylated precursor, indole-4-carboxaldehyde .

Recent studies have demonstrated that indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, exhibits significant anti-inflammatory properties.[10] It was shown to attenuate methylglyoxal-induced hepatic inflammation in HepG2 cells by reducing the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ.[10]

This finding provides a compelling scientific rationale for the exploration of this compound in drug discovery programs:

-

Modulation of Physicochemical Properties: N-methylation is a common and effective strategy in medicinal chemistry to fine-tune a molecule's properties. It can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and alter the compound's solubility and lipophilicity, which can lead to improved pharmacokinetic profiles.

-

Targeting Inflammatory Pathways: Given the established anti-inflammatory activity of the parent indole-4-carboxaldehyde, the N-methyl derivative is a prime candidate for synthesis and screening in assays related to inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.

Safety and Handling

GHS hazard information for this compound is not explicitly defined. However, based on data for isomeric compounds like 1-methyl-1H-indole-3-carbaldehyde, the following precautions should be observed[4]:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when handling this compound.

References

-

Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43, 1331. Available at: [Link]

-

Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: [Link]

-

Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]

-

PubChemLite. This compound (C10H9NO). Available at: [Link]

-

PubChem. 1-Methyl-1H-indole-3-carbaldehyde. Available at: [Link]

- Google Patents. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde.

-

Javakhishvili, T., et al. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

ResearchGate. Indole-4-carboxaldehyde (ST-I4C) prevented methylglyoxal (MGO)-induced... Available at: [Link]

- Google Patents. US5545644A - Indole derivatives.

-

PrepChem.com. Synthesis of 6-formyl-1-methylindole. Available at: [Link]

-

PrepChem.com. Synthesis of 4-formylindole. Available at: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available at: [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? Available at: [Link]

-

Pervez, H., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. Available at: [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available at: [Link]

-

Fadaeinasab, M., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

- Google Patents. CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

-

Justia Patents. Process for the preparation of indoles. Available at: [Link]

-

SpectraBase. 1-Methylindole-3-carboxaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Available at: [Link]

-

Organic Syntheses. 1-methylindole. Available at: [Link]

-

Cha, S. H., et al. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. Marine Drugs. Available at: [Link]

-

NIST WebBook. 1H-Indole-4-carboxaldehyde. Available at: [Link]

-

Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Available at: [Link]

-

ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 1-Methyl-1H-indole-4-carbaldehyde Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Within this privileged heterocyclic family, derivatives of 1-methyl-1H-indole-4-carbaldehyde are emerging as a compelling, yet underexplored, class of compounds with significant therapeutic potential. The strategic placement of the methyl group at the N1 position and the carbaldehyde at the C4 position offers a unique combination of physicochemical properties and synthetic handles for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and future research directions for this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. By synthesizing current knowledge on closely related indole analogues and providing detailed experimental frameworks, this document aims to empower researchers to unlock the full therapeutic promise of this versatile molecular scaffold.

Introduction: The Indole Nucleus as a Privileged Scaffold